Welcome to the BenchChem Online Store!
molecular formula C20H24ClN3O3 B8506105 2,4-Di-tert-butyl-6-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 60261-49-6

2,4-Di-tert-butyl-6-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No. B8506105
M. Wt: 389.9 g/mol
InChI Key: MIMONXWGQIJLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04141903

Procedure details

When in Example 1, the 2-nitro-2'-hydroxy-5'-methylazobenzene is replaced by an equivalent amount of 2-nitro-5-chloro-2'-hydroxy-3',5'-di-tert-butylazobenzene, the above noted product is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=CC=CC=1N=NC1C=C(C)C=CC=1O)([O-])=[O:2].[N+:20]([C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][C:24]=1[N:30]=[N:31][C:32]1[CH:37]=[C:36]([C:38]([CH3:41])([CH3:40])[CH3:39])[CH:35]=[C:34]([C:42]([CH3:45])([CH3:44])[CH3:43])[C:33]=1O)([O-])=O>>[Cl:29][C:26]1[CH:27]=[CH:28][C:23]2=[N:20][N:31]([C:32]3[CH:37]=[C:36]([C:38]([CH3:40])([CH3:39])[CH3:41])[CH:35]=[C:34]([C:42]([CH3:45])([CH3:43])[CH3:44])[C:33]=3[OH:2])[N:30]=[C:24]2[CH:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)Cl)N=NC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the above noted product is obtained

Outcomes

Product
Name
Type
Smiles
ClC1=CC=2C(=NN(N2)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.